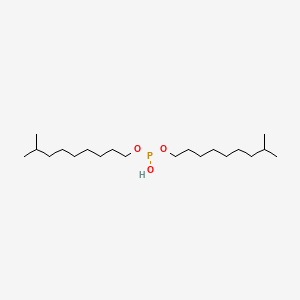

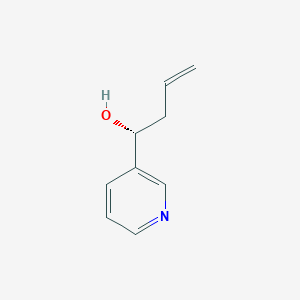

![molecular formula C18H26N10O3 B13826399 N-[4-[(3-amino-3-imino-propyl)carbamoyl]-1-methyl-pyrrol-3-yl]-4-[(2-guanidinoacetyl)amino]-1-methyl-pyrrole-2-carboxamide](/img/structure/B13826399.png)

N-[4-[(3-amino-3-imino-propyl)carbamoyl]-1-methyl-pyrrol-3-yl]-4-[(2-guanidinoacetyl)amino]-1-methyl-pyrrole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

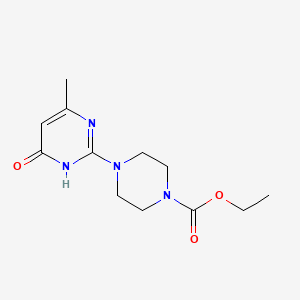

Netropsin, also known as congocidine or sinanomycin, is a polyamide antibiotic with notable antiviral properties. It was first discovered by Finlay et al. and isolated from the actinobacterium Streptomyces netropsis . This compound belongs to the class of pyrrole-amidine antibiotics and is known for its ability to bind to the minor groove of AT-rich sequences in double-stranded DNA .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Netropsin can be synthesized through a series of chemical reactions involving the formation of pyrrole and amidine groups. The synthetic route typically involves the condensation of appropriate amines with pyrrole derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of netropsin involves large-scale fermentation processes using Streptomyces netropsis. The fermentation broth is then subjected to extraction and purification processes to isolate netropsin in its pure form. Techniques such as chromatography and crystallization are commonly employed to achieve high purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: Netropsin primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions: The binding of netropsin to DNA is facilitated by hydrogen bonding and van der Waals interactions. The conditions required for these reactions include physiological pH and ionic strength, which mimic the natural environment of DNA .

Major Products Formed: The major product formed from the interaction of netropsin with DNA is a stable netropsin-DNA complex. This complex is characterized by the insertion of netropsin into the minor groove of the DNA helix, leading to conformational changes in the DNA structure .

Applications De Recherche Scientifique

Netropsin has a wide range of applications in scientific research:

Mécanisme D'action

Netropsin exerts its effects by binding to the minor groove of AT-rich sequences in double-stranded DNA. This binding is facilitated by hydrogen bonds and van der Waals interactions between netropsin and the DNA bases. The binding of netropsin to DNA induces conformational changes in the DNA helix, which can interfere with DNA replication and transcription processes . Netropsin does not bind to single-stranded DNA or double-stranded RNA .

Comparaison Avec Des Composés Similaires

Netropsin is often compared with other minor groove binders such as distamycin, Hoechst 33258, and pentamidine.

Distamycin: Like netropsin, distamycin binds to the minor groove of AT-rich sequences in DNA.

Hoechst 33258: This compound also binds to the minor groove of DNA but has a broader specificity compared to netropsin.

Pentamidine: Pentamidine binds to the minor groove of DNA and is used as an antiprotozoal agent.

Netropsin’s unique binding properties and specificity for AT-rich sequences make it a valuable tool in molecular biology and medicinal chemistry .

Propriétés

Formule moléculaire |

C18H26N10O3 |

|---|---|

Poids moléculaire |

430.5 g/mol |

Nom IUPAC |

N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide |

InChI |

InChI=1S/C18H26N10O3/c1-27-8-11(16(30)23-4-3-14(19)20)12(9-27)26-17(31)13-5-10(7-28(13)2)25-15(29)6-24-18(21)22/h5,7-9H,3-4,6H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24) |

Clé InChI |

FEILMVGZFWHKPV-UHFFFAOYSA-N |

SMILES canonique |

CN1C=C(C(=C1)NC(=O)C2=CC(=CN2C)NC(=O)CN=C(N)N)C(=O)NCCC(=N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

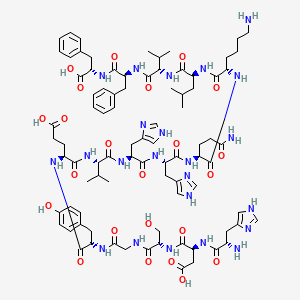

![4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid](/img/structure/B13826324.png)

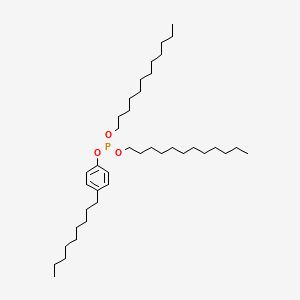

![6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene](/img/structure/B13826353.png)

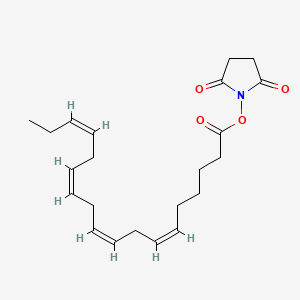

![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B13826360.png)

![(6E)-4-[[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione](/img/structure/B13826366.png)

![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate](/img/structure/B13826378.png)